molecular formula C13H10N4O3S B1146580 midazo[1,2-b]pyridazine, carbamic acid deriv CAS No. 146233-41-2

midazo[1,2-b]pyridazine, carbamic acid deriv

Cat. No.: B1146580
CAS No.: 146233-41-2
M. Wt: 302.313
InChI Key:
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Description

Midazo[1,2-b]pyridazine, carbamic acid deriv is a complex organic compound with the molecular formula C13H10N4O3S It contains a unique structure that includes an imidazole ring fused to a pyridazine ring, along with a carbamic acid derivative group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of midazo[1,2-b]pyridazine, carbamic acid deriv typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of an imidazole derivative with a pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Midazo[1,2-b]pyridazine, carbamic acid deriv undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Midazo[1,2-b]pyridazine, carbamic acid deriv has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of midazo[1,2-b]pyridazine, carbamic acid deriv involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and benzimidazole.

    Pyridazine derivatives: Compounds with the pyridazine ring, like pyridazine itself and phthalazine.

Uniqueness

Midazo[1,2-b]pyridazine, carbamic acid deriv is unique due to its fused ring structure and the presence of the carbamic acid derivative group

Properties

CAS No.

146233-41-2

Molecular Formula

C13H10N4O3S

Molecular Weight

302.313

Synonyms

midazo[1,2-b]pyridazine, carbamic acid deriv

Origin of Product

United States

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